molecular formula C21H26O B570102 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol CAS No. 1384881-62-2

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol

Cat. No.: B570102
CAS No.: 1384881-62-2
M. Wt: 294.438
InChI Key: PVSHTLILWQYZBP-UHFFFAOYSA-N
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Description

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol is an organic compound with the molecular formula C21H26O and a molecular weight of 294.43 g/mol. This compound is characterized by the presence of two 4-methylbenzyl groups attached to a pent-4-en-1-ol backbone. It is used as a building block in organic synthesis and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3,3-Bis(4-methylbenzyl)pent-4-en-1-one.

    Reduction: Formation of 3,3-Bis(4-methylbenzyl)pentan-1-ol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol has diverse applications in scientific research, including:

    Pharmaceutical Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Organic Chemistry: Employed in the preparation of fused and bridged tetrahydrofurans via copper-catalyzed intramolecular carboetherification.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(4-methylphenyl)pent-4-en-1-ol
  • 3,3-Bis(4-methylbenzyl)but-4-en-1-ol

Uniqueness

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol is unique due to its specific structure, which combines a pent-4-en-1-ol backbone with two 4-methylbenzyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3,3-bis[(4-methylphenyl)methyl]pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O/c1-4-21(13-14-22,15-19-9-5-17(2)6-10-19)16-20-11-7-18(3)8-12-20/h4-12,22H,1,13-16H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHTLILWQYZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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